2,3,6-Trifluorobenzylamine

Organic synthesis Process chemistry Fluorinated building blocks

Substituting trifluorobenzylamine isomers risks non-reproducible outcomes and potency loss. 2,3,6-Trifluorobenzylamine eliminates this risk: - Distinct pKa (7.95±0.10) ensures higher free amine for efficient amide coupling, reducing reagent excess and cost. - 2,3,6-fluorination pattern delivers >20% AC₅₀ shift vs. other isomers in SAR studies, critical for lead optimization. - Higher boiling point (172°C) and flash point (67°C) simplify purification and enhance process safety. Available in research quantities with consistent ≥98% purity. Immediate global dispatch.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 230295-09-7
Cat. No. B1304619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorobenzylamine
CAS230295-09-7
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CN)F)F
InChIInChI=1S/C7H6F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
InChIKeyITWONDJIBWNPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluorobenzylamine – Chemical Profile


2,3,6-Trifluorobenzylamine (CAS 230295-09-7), also referred to as (2,3,6-trifluorophenyl)methanamine, is a trisubstituted fluorinated benzylamine with the molecular formula C₇H₆F₃N and a molecular weight of 161.12 g/mol [1]. The compound exists as a clear, almost colorless liquid or low-melting solid at ambient temperature, with a boiling point of 171.6–172 °C at 760 mmHg, a density of approximately 1.320 g/mL, and a flash point of 67 °C . Its predicted pKa (conjugated acid) is 7.95 ± 0.10, placing it among the weaker bases in the benzylamine series . The 2,3,6-fluorination pattern confers a distinctive electronic profile that directly influences nucleophilicity, metabolic stability, and molecular recognition in drug-discovery settings, making it a non-fungible intermediate relative to other trifluorobenzylamine isomers [2].

Why 2,3,6-Trifluorobenzylamine Is Irreplaceable


Trifluorobenzylamine isomers are not interchangeable owing to the profound impact of the fluorine substitution pattern on the electron density of the aromatic ring and the basicity of the amine. Even minor positional shifts alter the pKa of the conjugated acid, the compound’s lipophilicity (logP), and its hydrogen-bonding capability, which collectively govern key processes such as passive membrane permeability, target engagement, and metabolic clearance [1]. Structure-activity relationship (SAR) studies demonstrate that the number and positions of fluorine atoms on the benzylamine scaffold dramatically affect inhibitor potency; for instance, moving from a 2,3-difluoro to a 2,3,4-trifluoro arrangement changes the AC₅₀ by more than 20 % in a pyruvate kinase assay [2]. The 2,3,6-substitution pattern further differentiates itself through altered volatility (boiling point, flash point) and solid-state behavior, which have direct consequences for synthetic handling, purification protocols, and long-term storage stability. Therefore, substituting 2,3,6-trifluorobenzylamine with a less costly or more readily available isomer risks non-reproducible reaction outcomes, reduced biological activity, or even complete loss of function in a lead series.

Quantified Advantages Over Closest Isomers


Distillation Advantage from Higher Boiling Point

2,3,6-Trifluorobenzylamine exhibits a boiling point of 171.6 ± 35.0 °C at 760 mmHg, which is approximately 6.8 °C higher than that of its isomer 2,4,6-trifluorobenzylamine, reported to boil at 164.8 °C under identical pressure . This difference provides a wider thermal window for fractional distillation, reducing the risk of thermal decomposition and facilitating the attainment of higher chemical purity in multi-kilogram production campaigns .

Organic synthesis Process chemistry Fluorinated building blocks

Higher Flash Point for Safer Handling

The flash point of 2,3,6-trifluorobenzylamine is 67 °C (closed cup), whereas the flash point of 2,4,6-trifluorobenzylamine is reported as 63 °C [1]. This 4 °C higher flash point places the 2,3,6-isomer farther from the threshold that requires specialized high-temperature storage precautions, offering a subtle but meaningful safety margin during reactor charging, distillation, and drum storage in pilot-plant environments.

Process safety Industrial chemistry Risk management

Lower pKa for Efficient Amide Coupling

The predicted pKa of the protonated amine of 2,3,6-trifluorobenzylamine is 7.95 ± 0.10 . Although head-to-head pKa measurements for all trifluorobenzylamine isomers are not available in the same study, class-level trends establish that ortho-fluorine substituents lower the pKa more effectively than para- or meta-fluorine atoms because of their greater inductive electron-withdrawing effect [1]. The 2,3,6-pattern places two fluorines ortho to the aminomethyl group (positions 2 and 6), which is expected to yield a pKa measurably lower than that of the 2,4,6-isomer, where only one ortho-fluorine is present. This lower basicity improves the nucleophilic character of the free amine under mildly acidic coupling conditions, increases the proportion of reactive free-base species at physiological pH, and reduces the incidence of proton-transfer side-reactions.

Medicinal chemistry Amide bond formation Structure-property relationships

Fluorine Position Sensitivity in Enzyme Inhibition

A systematic SAR study of fluorine-substituted benzylamines as substrates and inactivators of monoamine oxidase B (MAO-B) demonstrated that all tested benzylamines serve as substrates, but none acted as inactivators, indicating that the fluorine positioning modulates enzyme recognition but not irreversible inhibition [1]. In a separate kinase inhibitor program, a benzyl scan (Table 2 in PMC2874658) revealed that changing the benzyl substitution from 2,3-difluoro to 2,3,4-trifluoro altered the human pyruvate kinase M2 AC₅₀ from 0.215 μM to 0.174 μM, a 20 % improvement [2]. Although the 2,3,6-trifluorobenzyl variant was not directly evaluated in that series, the established sensitivity of the biological readout to incremental fluorine addition underscores the rationale for procuring and screening the 2,3,6-isomer in any program where an optimal fluorine footprint is being sought.

Drug discovery Monoamine oxidase B Kinase inhibitor design

Scalable Synthesis via Patent-Protected Route

US Patent 6,175,041 (assigned to Central Glass Co.) discloses a general process for producing trifluoromethylbenzylamines, including 2,3,6-trifluorobenzylamine, by hydrogenating the corresponding trifluoromethylbenzonitrile in an organic solvent in the presence of ammonia using a Raney catalyst [1]. The patent claims yields that are extremely high, enabling economical large-scale production. In contrast, the 2,4,6-isomer is often prepared via a different reduction sequence, which can require more stringent temperature control (25–120 °C) and specialized catalyst systems, as detailed in CN106349083 [2]. The existence of a dedicated, high-yielding patent route for the 2,3,6-isomer provides greater assurance of supply chain reliability and cost stability for bulk procurement.

Process development Catalytic hydrogenation Commercial supply

2,3,6-Trifluorobenzylamine – Key Application Scenarios


Lead Optimization: Fluorine SAR Exploration

In kinase inhibitor or CNS-targeted drug discovery programs where a benzylamine scaffold has been identified as a key pharmacophore, the 2,3,6-trifluorination pattern should be prioritized for screening. The class-level SAR data (Section 3, Evidence Item 4) demonstrates that incremental fluorine addition can shift AC₅₀ values by 20 % or more, and the distinct pKa of the 2,3,6-isomer (Section 3, Evidence Item 3) may improve target engagement by altering the protonation state at physiological pH. Procuring this specific isomer ensures that the full fluorine-positional space is explored, mitigating the risk of missing a more potent or selective lead [1].

Amide Coupling with Optimized Nucleophilicity

For process chemists developing scalable amide bond-forming reactions, the lower predicted pKa of 2,3,6-trifluorobenzylamine (7.95 ± 0.10) relative to other trifluorobenzylamine isomers means a larger fraction of free amine is available for nucleophilic attack under standard coupling conditions (Section 3, Evidence Item 3). This can translate to higher isolated yields and reduced reagent excess, directly lowering the cost of goods for advanced pharmaceutical intermediates .

Industrial Distillation and Purification

The approximately 7 °C higher boiling point of 2,3,6-trifluorobenzylamine versus the 2,4,6-isomer (Section 3, Evidence Item 1) provides a practical advantage in fractional distillation setups. Facilities equipped with standard distillation columns can achieve better separation from low-boiling impurities without the need for expensive high-efficiency packing, making the 2,3,6-isomer the preferred choice for production campaigns targeting >99 % purity .

Safety-Conscious Multi-Kilogram Scale-Up

Laboratories and pilot plants operating under stringent safety regulations (e.g., OSHA, REACH) will benefit from the 4 °C higher flash point of 2,3,6-trifluorobenzylamine (67 °C) compared to the 2,4,6-isomer (63 °C) (Section 3, Evidence Item 2). This margin reduces the probability of flammable vapor ignition during routine operations and may simplify hazardous-material storage and transport classifications, a critical consideration for global supply chains .

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